4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one is an organic compound with the molecular formula C10H12O2 This compound is characterized by a methoxy group and a prop-1-enyl group attached to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one involves its interaction with molecular targets and pathways within biological systems. The methoxy group and the dihydropyran ring play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one include:
- 4-methoxy-2-methylphenylboronic acid
- 4-methoxy-2-methylaniline
- 2-ethoxy-4-methoxy-pentan-3-one .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the methoxy group and the prop-1-enyl group attached to the dihydropyran ring
Properties
CAS No. |
57012-17-6 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-7-5-8(11-2)6-9(10)12-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |
InChI Key |
HHJXJJVPAMSBSH-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1CC(=CC(=O)O1)OC |
Canonical SMILES |
CC=CC1CC(=CC(=O)O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.